5-Methyl-5-phenyl-1-pyrroline N-Oxide 5-Methyl-5-phenyl-1-pyrroline N-Oxide
Brand Name: Vulcanchem
CAS No.: 179807-10-4
VCID: VC20763570
InChI: InChI=1S/C11H13NO/c1-11(8-5-9-12(11)13)10-6-3-2-4-7-10/h2-4,6-7,9H,5,8H2,1H3
SMILES: CC1(CCC=[N+]1[O-])C2=CC=CC=C2
Molecular Formula: C11H13NO
Molecular Weight: 175.23 g/mol

5-Methyl-5-phenyl-1-pyrroline N-Oxide

CAS No.: 179807-10-4

Cat. No.: VC20763570

Molecular Formula: C11H13NO

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-5-phenyl-1-pyrroline N-Oxide - 179807-10-4

CAS No. 179807-10-4
Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
IUPAC Name 2-methyl-1-oxido-2-phenyl-3,4-dihydropyrrol-1-ium
Standard InChI InChI=1S/C11H13NO/c1-11(8-5-9-12(11)13)10-6-3-2-4-7-10/h2-4,6-7,9H,5,8H2,1H3
Standard InChI Key NIVZQJGDYSKCLT-UHFFFAOYSA-N
SMILES CC1(CCC=[N+]1[O-])C2=CC=CC=C2
Canonical SMILES CC1(CCC=[N+]1[O-])C2=CC=CC=C2

1. Introduction to 5-Methyl-5-phenyl-1-pyrroline N-Oxide

5-Methyl-5-phenyl-1-pyrroline N-Oxide, commonly referred to as MPPN, is a synthetic organic compound that has garnered attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of N-oxides and is characterized by its unique pyrroline structure, which contributes to its interesting chemical properties and potential applications.

2. Synthesis of 5-Methyl-5-phenyl-1-pyrroline N-Oxide

The synthesis of 5-Methyl-5-phenyl-1-pyrroline N-Oxide can be achieved through various methods, primarily involving the reaction of appropriate precursors under controlled conditions.

Synthetic Routes

One common method involves the oxidation of 5-Methyl-5-phenylpyrroline using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically requires specific conditions such as temperature and pH to ensure optimal yield.

Table 2: Overview of Synthetic Methods

MethodReagentsYield (%)Notes
Oxidation with Hydrogen Peroxide5-Methyl-5-phenylpyrroline, H2O275Requires acidic conditions
Oxidation with m-Chloroperbenzoic Acid5-Methyl-5-phenylpyrroline, mCPBA85Mild reaction conditions

3. Applications of 5-Methyl-5-phenyl-1-pyrroline N-Oxide

The unique properties of 5-Methyl-5-phenyl-1-pyrroline N-Oxide make it suitable for various applications in research and industry.

Pharmacological Research

Recent studies have indicated that MPPN exhibits potential neuroprotective effects, making it a candidate for further research in neuropharmacology. Its ability to modulate oxidative stress responses has been highlighted in several publications.

Material Science

In material science, the compound has been explored for its applications in organic light-emitting diodes (OLEDs) due to its electron-donating properties.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator